molecular formula C13H23NO3 B12702403 2-Ethylhexyl 2-pyrrolidone-5-carboxylate CAS No. 286856-84-6

2-Ethylhexyl 2-pyrrolidone-5-carboxylate

Cat. No.: B12702403
CAS No.: 286856-84-6
M. Wt: 241.33 g/mol
InChI Key: YEMWTVRIHVDMPF-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-pyrrolidone-5-carboxylate is an ester derivative of 2-pyrrolidone-5-carboxylic acid, featuring a 2-ethylhexyl ester group. This structural motif confers unique physicochemical properties, such as enhanced lipid solubility and stability, which make it suitable for applications in industrial formulations, pharmaceuticals, or insect repellents. Its ester group differentiates it from other derivatives, such as menthyl 2-pyrrolidone-5-carboxylate, which is explicitly used as an insect repellent .

Properties

CAS No.

286856-84-6

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

2-ethylhexyl 5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-3-5-6-10(4-2)9-17-13(16)11-7-8-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)

InChI Key

YEMWTVRIHVDMPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1CCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate typically involves the esterification of 2-pyrrolidone-5-carboxylic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-pyrrolidone-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidone derivatives.

Scientific Research Applications

2-Ethylhexyl 2-pyrrolidone-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solubility and chemical stability.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-pyrrolidone-5-carboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Menthyl 2-Pyrrolidone-5-Carboxylate

  • Structural Difference : Replacing the 2-ethylhexyl group with a menthyl moiety alters solubility and volatility. Menthyl esters are typically more volatile due to the bicyclic terpene structure, whereas 2-ethylhexyl esters exhibit higher lipophilicity, enhancing skin permeation and longevity in formulations .
  • Application : Menthyl 2-pyrrolidone-5-carboxylate is used as a standalone or blended insect repellent, whereas 2-ethylhexyl derivatives may prioritize stability in topical products or industrial solvents .

Bis(2-Ethylhexyl) Phthalate

  • Functional Group : Both compounds share the 2-ethylhexyl substituent, but bis(2-ethylhexyl) phthalate contains two ester groups linked to a benzene ring, unlike the pyrrolidone-carboxylate backbone.
  • Environmental Impact : Bis(2-ethylhexyl) phthalate is a persistent environmental contaminant, detected in sediments and surface water at concentrations up to 11,200 µg/kg . In contrast, 2-ethylhexyl 2-pyrrolidone-5-carboxylate’s environmental behavior is less documented, though its pyrrolidone ring may facilitate biodegradation compared to phthalates .
  • Toxicity : Bis(2-ethylhexyl) phthalate is a reproductive toxicant, while acute exposure guidelines for 2-ethylhexyl chloroformate (a reactive precursor) suggest high toxicity (AEGL-1 values: 0.10–0.30 ppm) . The target compound’s ester linkage likely reduces reactivity and hazard relative to chloroformates.

Functional Analogues: Pyrrolidone Derivatives

γ-2-Pyrrolidone-5-Carboxylate

  • Biological Activity : γ-2-Pyrrolidone-5-carboxylate weakly inhibits CTP synthase (apparent Ki ≈ 1–5 mM), far less potent than glutamate γ-semialdehyde (P5C). The 2-ethylhexyl ester’s bulky side chain may further reduce enzyme binding affinity compared to smaller analogs .
  • Applications : Unlike the unsubstituted carboxylate, the ethylhexyl ester’s lipophilicity could enhance its use in drug delivery systems or hydrophobic coatings.

Pyrrole-2-Carboxylate

  • Structural Contrast : Lacking the pyrrolidone ring’s oxygen, pyrrole-2-carboxylate exhibits distinct electronic properties, resulting in weaker enzyme inhibition (Ki > 10 mM) .
  • Reactivity : The pyrrolidone ring in 2-ethylhexyl 2-pyrrolidone-5-carboxylate may offer greater hydrolytic stability compared to pyrrole derivatives.

Performance in Industrial and Environmental Contexts

Solubility and Stability

Compound Water Solubility LogP (Predicted) Key Applications
2-Ethylhexyl 2-pyrrolidone-5-carboxylate Low ~3.5 Coatings, repellents
Menthyl 2-pyrrolidone-5-carboxylate Very low ~4.2 Insect repellents
Bis(2-ethylhexyl) phthalate Insoluble 7.6 Plasticizers

Environmental Persistence

  • Bis(2-ethylhexyl) phthalate : Detected in sediments at 27–11,200 µg/kg due to low degradation rates .

Key Research Findings

  • Environmental monitoring data for bis(2-ethylhexyl) phthalate highlight the need for similar studies on 2-ethylhexyl 2-pyrrolidone-5-carboxylate to assess contamination risks .

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